Absolute Elimination of Hydrogen Bond Donation: Lithium Salt vs. Corresponding Free Acid
The lithium salt form of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has zero hydrogen bond donors (HBD), whereas the corresponding free acid possesses one HBD at its carboxylic acid group [1][2]. This structural distinction is a fundamental chemical differentiator, as the presence or absence of an HBD influences permeability, crystal packing, and the potential for specific intermolecular interactions in biological and material science contexts.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (free acid): 1 HBD |
| Quantified Difference | Target compound has 0 HBD; free acid has 1 HBD (absolute difference of 1) |
| Conditions | Computed molecular property data; Source: AAblocks (free acid) and ChemSpace (lithium salt) |
Why This Matters
For researchers procuring a building block for lead optimization or fragment-based drug discovery, the absence of a hydrogen bond donor ensures the lithium salt serves as a neutral, non-protic synthon, simplifying reaction prediction and purification, in contrast to the reactive carboxylic acid.
- [1] ChemSpace. lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. CSSB03496528811. Available at: https://chem-space.com/CSSB03496528811-E754AA View Source
- [2] AAblocks. 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (1208084-53-0). Catalog No. AA008S0U. Available at: https://www.aablocks.com/prod/1208084-53-0 View Source
